molecular formula C15H21N3O2S B11823992 Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine

Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine

Cat. No.: B11823992
M. Wt: 307.4 g/mol
InChI Key: MJHXZRXXAATBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is a complex organic compound that features a unique spirocyclic structure This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine typically involves multiple steps, starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction could lead to the formation of more saturated spirocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Oxindole: An oxidized derivative of indole with potential biological activities.

    Spiroindolines: Compounds with a spirocyclic structure similar to Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine.

Uniqueness

Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is unique due to its combination of a spirocyclic structure, indole moiety, and sulfamoyl group. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

2'-(butylsulfamoylimino)-1'-methylspiro[cyclopropane-1,3'-indole]

InChI

InChI=1S/C15H21N3O2S/c1-3-4-11-16-21(19,20)17-14-15(9-10-15)12-7-5-6-8-13(12)18(14)2/h5-8,16H,3-4,9-11H2,1-2H3

InChI Key

MJHXZRXXAATBCM-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.